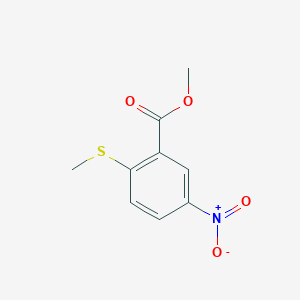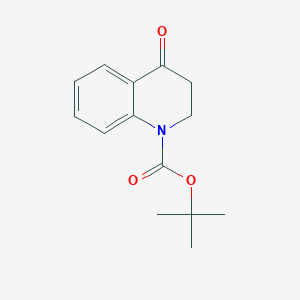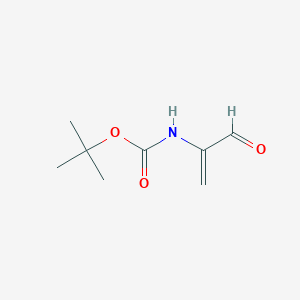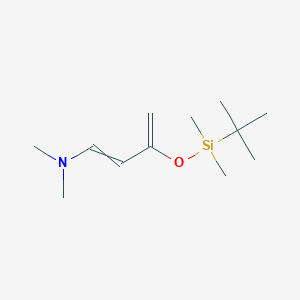
Methyl 2-(methylthio)-5-nitrobenzoate
概要
説明
Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound investigated for various applications in organic chemistry and materials science. The studies focus on its synthesis, molecular structure, chemical reactions, and properties, with particular interest in its potential in creating complex molecular systems and understanding its interactions.
Synthesis Analysis
The synthesis of Methyl 2-(methylthio)-5-nitrobenzoate or related compounds involves multiple steps, including nitration, methylation, and the formation of sulfur-containing derivatives. For instance, a new and environmentally friendly nitration process has been developed for the synthesis of related compounds such as 5-methyl-2-nitrobenzoic acid, highlighting the advancement in creating less harmful chemical synthesis methods (Mei et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-(methylthio)-5-nitrobenzoate, such as methyl 5-nitro-2-methylbenzoate, shows variations in the conformation due to the ortho effect of the methyl group. The carboxylate group in the ester molecule is twisted from the ring plane, indicating a sensitive conformation to environmental changes (Tinant et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving Methyl 2-(methylthio)-5-nitrobenzoate derivatives often focus on their ability to form complex structures through redox and condensation reactions. For example, redox condensation reactions between o-halonitrobenzenes and acetophenones in the presence of elemental sulfur can lead to a range of pharmacologically relevant derivatives, showing the compound's versatility in chemical synthesis (Nguyen et al., 2015).
Physical Properties Analysis
The physical properties of Methyl 2-(methylthio)-5-nitrobenzoate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The X-ray structure analysis provides insights into the compound's conformation and how alterations in structure impact its physical characteristics (Kucsman et al., 1984).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under different conditions, and the ability to undergo various chemical reactions, define the compound's usability in synthetic chemistry. For example, the compound's derivatives have been explored for their fluorescent properties and potential applications in material sciences (Chen et al., 2008).
科学的研究の応用
Overview
Methyl 2-(methylthio)-5-nitrobenzoate is a chemical compound with potential applications in various fields of scientific research. Despite the specificity of the compound , it is essential to understand its broader context, including related compounds and their applications in health, environmental studies, and chemical synthesis, due to the limited direct references available for Methyl 2-(methylthio)-5-nitrobenzoate. The following sections outline the relevance of structurally or functionally related compounds to provide insights into potential applications and research directions for Methyl 2-(methylthio)-5-nitrobenzoate.
Health and Environmental Implications
Studies on related compounds, such as methyl paraben and other parabens, have been conducted to evaluate their health aspects and environmental impacts. Parabens, used as antimicrobial preservatives in foods, drugs, and cosmetics, have been extensively studied for their safety, metabolism, and ecological effects. Research findings suggest that while parabens like methyl paraben are generally considered safe, there are concerns regarding their endocrine-disrupting potential and environmental persistence (Soni, Taylor, Greenberg, & Burdock, 2002; Haman, Dauchy, Rosin, & Munoz, 2015). These studies highlight the importance of assessing the potential health and environmental risks associated with the use of chemical preservatives, including those structurally related to Methyl 2-(methylthio)-5-nitrobenzoate.
Chemical Synthesis and Applications
The synthesis and application of related nitrobenzoate compounds in chemical processes have been explored, indicating their utility in creating advanced materials and pharmaceuticals. For instance, the development of photosensitive protecting groups, including nitrobenzyl derivatives, showcases the potential of nitrobenzoate compounds in synthetic chemistry, particularly in creating light-sensitive materials (Amit, Zehavi, & Patchornik, 1974). Additionally, the examination of herbicides like mesotrione, which contains a nitrobenzoyl moiety similar to Methyl 2-(methylthio)-5-nitrobenzoate, provides insights into the agricultural applications and environmental fate of such compounds (Carles, Joly, & Joly, 2017). These examples underscore the versatility and significance of nitrobenzoate compounds in various scientific and industrial domains.
作用機序
Target of Action
(strain B-0618) . This enzyme is involved in the oxidative demethylation of sarcosine .
Biochemical Pathways
Compounds with similar structures, such as 2-(methylthio)phenol, have been found to be involved in the sexual deception of certain wasp species by orchids . This suggests that Methyl 2-(methylthio)-5-nitrobenzoate could potentially affect biochemical pathways related to signal transduction or chemical communication.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-methylsulfanyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)7-5-6(10(12)13)3-4-8(7)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMXSINASASPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428227 | |
| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191604-70-3 | |
| Record name | methyl 2-(methylthio)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)




![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)



![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
